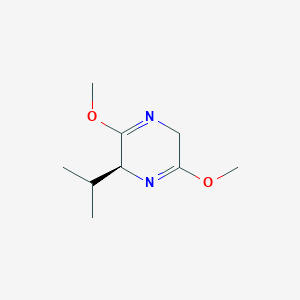
(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine
Descripción general
Descripción
(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine is an organic compound belonging to the pyrazine family. This compound is characterized by its unique structure, which includes two methoxy groups and an isopropyl group attached to a pyrazine ring. The (S)-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethoxypyrazine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-pressure liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydropyrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride and alkyl halides are used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or neutral pH, room temperature to 50°C.
Reduction: Hydrogen gas, palladium catalyst; conditionsatmospheric pressure, room temperature.
Substitution: Sodium hydride, alkyl halides; conditionsanhydrous solvents, inert atmosphere, 0-50°C.
Major Products Formed
Oxidation: Pyrazine derivatives with additional oxygen-containing functional groups.
Reduction: Dihydropyrazine derivatives.
Substitution: Pyrazine derivatives with various alkyl or aryl groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxy and isopropyl groups play a crucial role in its binding affinity and specificity. The pathways involved often include modulation of enzyme activity, inhibition of microbial growth, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxypyrazine: Lacks the isopropyl group, making it less hydrophobic and potentially less bioactive.
2-Isopropylpyrazine: Lacks the methoxy groups, which may reduce its solubility and reactivity.
3,6-Dimethoxypyrazine: Similar structure but different substitution pattern, affecting its chemical properties and applications.
Uniqueness
(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine is unique due to its specific (S)-configuration, which imparts optical activity and can influence its biological activity
Propiedades
IUPAC Name |
(2S)-3,6-dimethoxy-2-propan-2-yl-2,5-dihydropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-6(2)8-9(13-4)10-5-7(11-8)12-3/h6,8H,5H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFWEOGTZZPCTO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=NCC(=N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=NCC(=N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30999695 | |
| Record name | (2S)-2,5-Dihydro-3,6-dimethoxy-2-(1-methylethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30999695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78342-42-4 | |
| Record name | (2S)-2,5-Dihydro-3,6-dimethoxy-2-(1-methylethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30999695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2,5-Dihydro-2-isopropyl-3,6-dimethoxypyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


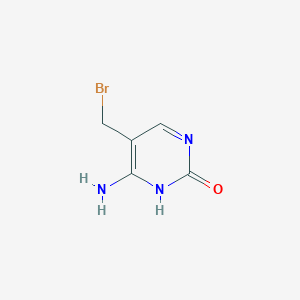
![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)
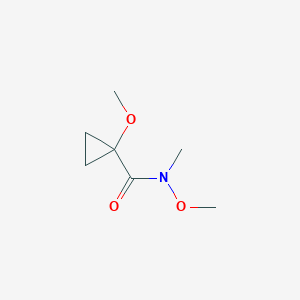

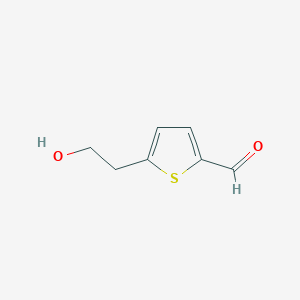
![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)
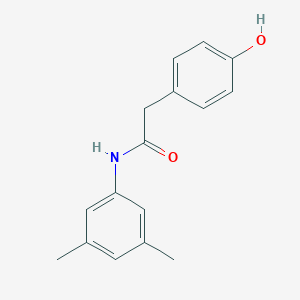

![Methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B143457.png)
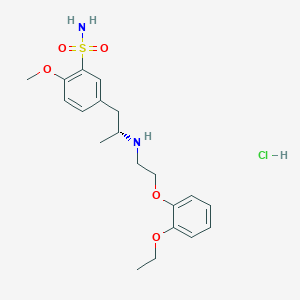

![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B143469.png)


